5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole

Description

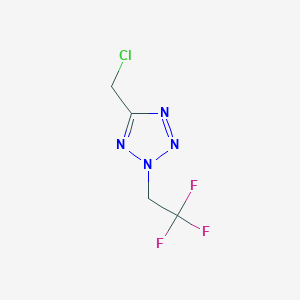

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a chloromethyl (-CH2Cl) group at the 5-position and a 2,2,2-trifluoroethyl (-CH2CF3) group at the 2-position. The chloromethyl group enhances reactivity for further functionalization, while the trifluoroethyl group introduces lipophilicity and metabolic stability, traits critical in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3N4/c5-1-3-9-11-12(10-3)2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPMTTAOIJPLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN(N=N1)CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole (CAS: 1803607-11-5) is a compound belonging to the tetrazole family, characterized by its unique structural features that enhance its biological activity. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula for this compound is C₄H₄ClF₃N₄. The structure includes a five-membered ring containing four nitrogen atoms and one carbon atom, with a chloromethyl group and a trifluoroethyl group. The trifluoroethyl moiety contributes significant electron-withdrawing properties due to the high electronegativity of fluorine, which affects the compound's reactivity and stability.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₄H₄ClF₃N₄ |

| Functional Groups | Chloromethyl, Trifluoroethyl |

| Ring Structure | Tetrazole (5-membered ring) |

Tetrazole derivatives are known for their ability to interact with biological targets such as enzymes and receptors. This compound mimics carboxylic acids while providing enhanced lipophilicity and metabolic stability. This structural mimicry allows it to engage in similar interactions as carboxylic acids but with improved pharmacokinetic profiles.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antiviral Activity : In a study evaluating tetrazole-containing compounds against influenza A virus, several derivatives exhibited significant cytotoxicity and antiviral activities. The structure-activity relationship (SAR) indicated that specific substitutions on the tetrazole ring influenced efficacy significantly .

- Anticancer Properties : The compound has been identified as a key intermediate in synthesizing anti-cancer drugs. Its structural properties allow it to enhance drug efficacy while reducing toxicity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Direct Alkylation : Using chloromethyl derivatives in the presence of appropriate bases.

- Metal-Free Trifluoroethylation : Employing trifluoroethylating agents under mild conditions to introduce the trifluoroethyl group efficiently.

Case Study 1: Antiviral Efficacy

A recent evaluation of tetrazole derivatives demonstrated that those with longer aliphatic chains at specific positions on the tetrazole ring exhibited enhanced antiviral activity against influenza virus strains. Compounds with IC50 values below 50 µM were considered promising candidates for further development .

Case Study 2: Anticancer Applications

In medicinal chemistry research focused on anti-inflammatory and anticancer drug development, this compound was utilized as an intermediate in synthesizing novel therapeutic agents that showed improved efficacy compared to existing treatments .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. The incorporation of the chloromethyl and trifluoroethyl groups may enhance the compound's ability to interact with cancer-related targets. For instance, studies have shown that modifications on tetrazole derivatives can lead to improved selectivity and potency against specific cancer cell lines .

Case Study:

In a study focused on structure-activity relationships (SAR) of tetrazole derivatives, compounds similar to 5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole were evaluated for their inhibitory effects on MLL leukemia cells. The results demonstrated varying degrees of potency (IC50 values ranging from 15 nM to over 100 nM), indicating that structural modifications can significantly impact biological activity .

Agrochemicals

Herbicides and Pesticides:

The chloromethyl group in this compound suggests potential applications in developing herbicides or pesticides. Compounds with similar structures have been investigated for their efficacy against various pests and weeds. The trifluoroethyl moiety may contribute to the stability and effectiveness of these agrochemical formulations.

Material Science

Polymer Chemistry:

this compound can serve as a building block for synthesizing functional polymers. The unique chemical structure allows for the incorporation into polymer matrices that require specific thermal or chemical resistance properties.

Data Table: Polymer Applications

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Potential Uses | Coatings, Adhesives |

Synthesis and Production

The synthesis of this compound can be achieved through various chemical reactions involving tetrazole formation followed by chloromethylation. This process is crucial for producing the compound in sufficient quantities for research and commercial applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituents of the target compound with analogous tetrazoles:

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Stability : Chloromethyl groups are prone to hydrolysis, whereas trifluoroethyl groups improve metabolic resistance, as seen in antifungal agents like those in .

Research Findings and Trends

- Fluorine Impact : The trifluoroethyl group in the target compound aligns with trends in drug design, where fluorine enhances bioavailability and target binding through stereoelectronic effects .

- Synthetic Challenges: Chloromethyl-substituted tetrazoles require careful handling due to reactivity, as noted in discontinued products like 5-(Chloromethyl)-1-(4-methanesulfonylphenyl)-1H-tetrazole .

Preparation Methods

Step 1: Cyclization to 5-Hydroxymethyl or 5-Hydroxyethyl Tetrazole

- Starting materials: Hydroxyacetonitrile or hydroxypropionitrile (for trifluoroethyl substitution, a trifluoroethyl-substituted hydroxy nitrile analogue would be used).

- Reagents: Sodium azide, triethylamine.

- Molar ratios: Hydroxy nitrile : sodium azide : triethylamine typically 1 : 1.0–1.5 : 6–15.

- Reaction conditions: Heated under pressure at 100–160 °C for 5–40 hours with stirring.

- Work-up: After reaction completion, the mixture is acidified to pH 1–2, followed by steam distillation to isolate the solid intermediate.

- Yield: Approximately 85–88% molar yield with purity around 99.4–99.6%.

Step 2: Protection of Tetrazole Nitrogen

- Reagents: Triphenylmethyl chloride (trityl chloride), triethylamine, tetrahydrofuran (THF) as solvent.

- Molar ratios: 5-hydroxymethyl tetrazole : triethylamine : triphenylmethyl chloride : THF = 1 : 0.8–2.0 : 0.8–2.0 : 2–50.

- Reaction conditions: Triphenylmethyl chloride dissolved in THF is added dropwise to the tetrazole solution at 5–60 °C, stirred for 1–60 hours.

- Outcome: Formation of 5-(hydroxymethyl)-1-triphenylmethyl tetrazole.

Step 3: Chlorination of Hydroxyl Group

- Reagent: Thionyl chloride (sulfur oxychloride).

- Conditions: Added under stirring and cooling (0–5 °C), then warmed to 60 °C and reacted for 4–20 hours.

- Work-up: Reaction mixture cooled, neutralized to pH 5–6 with sodium hydroxide solution, filtered, and washed.

- Yield: Approximately 73.8% molar yield of 5-(chloromethyl)-1-triphenylmethyl tetrazole with purity ~98.3%.

Step 4: Deprotection to Yield Final Product

- Conditions: The protected chloromethyl tetrazole is dissolved in acetonitrile-water mixture, acidified to pH 1–2 with hydrochloric acid, stirred overnight at room temperature.

- Neutralization: The solution is basified to pH 10–11 with sodium hydroxide, stirred, filtered, and then acidified again to pH 3–4 to precipitate the final product.

- Final product: 5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole with purity ~99.3%.

Summary Table of Reaction Parameters and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Hydroxy nitrile, NaN3, triethylamine | 100–160 | 5–40 | 85–88 | 99.4–99.6 | High pressure autoclave, pH adjustment |

| Protection (Tritylation) | Triphenylmethyl chloride, triethylamine, THF | 5–60 | 1–60 | — | — | Dropwise addition, inert atmosphere |

| Chlorination | Thionyl chloride, stirring, cooling then heating | 0–5 to 60 | 4–20 | 73.8 | 98.3 | Neutralization to pH 5–6 |

| Deprotection & Isolation | Acid/base treatment in acetonitrile-water | Room temp | Overnight | — | 99.3 | Final product precipitation |

Research Findings and Advantages

- Safety: The method avoids dangerous intermediates such as chloromethyl cyanide and aluminum azide, reducing explosion risks.

- Simplicity: The process involves straightforward steps with common reagents and standard laboratory equipment.

- Industrial Suitability: The reactions are scalable, with high yields and purities, suitable for large-scale manufacturing.

- Versatility: Starting from hydroxy-substituted nitriles allows for structural variations, including trifluoroethyl substitution, enabling the synthesis of diverse tetrazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.